5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine
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Overview
Description
5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a diethoxyethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the diethoxyethyl group onto the pyridine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts. The diethoxyethyl group can be introduced through alkylation reactions using diethoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Catalysts and solvents that enhance the efficiency of the trifluoromethylation and alkylation reactions may also be employed.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trifluoromethyl and diethoxyethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of the trifluoromethyl group.
Scientific Research Applications
5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various synthetic pathways.
Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: Research into its potential therapeutic effects includes studies on its interactions with biological targets and its efficacy in treating specific diseases.
Industry: In materials science, the compound is used in the development of new materials with improved properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The diethoxyethyl group may also contribute to the compound’s overall activity by influencing its solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-(2,2-diethoxyethyl)-2-methylpyridine: This compound lacks the trifluoromethyl group, which can result in different reactivity and biological activity.
5-(2,2-diethoxyethyl)-2-chloropyridine: The presence of a chlorine atom instead of a trifluoromethyl group can lead to variations in chemical behavior and applications.
5-(2,2-diethoxyethyl)-2-(difluoromethyl)pyridine: The difluoromethyl group has different electronic properties compared to the trifluoromethyl group, affecting the compound’s reactivity and stability.
Uniqueness
5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and diethoxyethyl groups. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s stability and reactivity. The diethoxyethyl group provides additional steric and electronic effects, making this compound a valuable intermediate in various chemical and biological applications.
Properties
CAS No. |
2356152-35-5 |
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Molecular Formula |
C12H16F3NO2 |
Molecular Weight |
263.26 g/mol |
IUPAC Name |
5-(2,2-diethoxyethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H16F3NO2/c1-3-17-11(18-4-2)7-9-5-6-10(16-8-9)12(13,14)15/h5-6,8,11H,3-4,7H2,1-2H3 |
InChI Key |
POXYALXBDMEWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CN=C(C=C1)C(F)(F)F)OCC |
Purity |
0 |
Origin of Product |
United States |
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